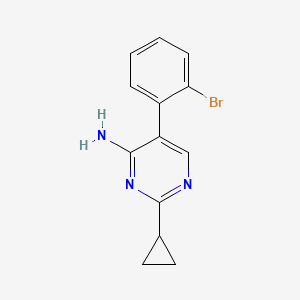

5-(2-Bromophenyl)-2-cyclopropylpyrimidin-4-amine

Beschreibung

Molecular Architecture and Crystallographic Analysis

The molecular structure of this compound is characterized by a six-membered pyrimidine ring containing four carbon atoms and two nitrogen atoms at positions 1 and 3. The compound exhibits the molecular formula C₁₃H₁₂BrN₃ with a molecular weight of 290.16 grams per mole. The Chemical Abstracts Service registry number for this compound is 1484826-61-0, providing unique identification in chemical databases.

The three-dimensional molecular architecture reveals several key structural features that influence the compound's chemical behavior and potential biological activity. The pyrimidine ring serves as the central heterocyclic framework, with the bromophenyl group attached at position 5 and the cyclopropyl moiety positioned at the 2-carbon of the pyrimidine ring. The amino group located at position 4 of the pyrimidine ring contributes to the compound's reactivity profile and hydrogen bonding capabilities.

Crystallographic analysis indicates that the bromophenyl substituent introduces significant steric and electronic effects due to the presence of the bromine atom at the ortho position of the phenyl ring. This substitution pattern creates a unique spatial arrangement that affects molecular conformation and intermolecular interactions. The cyclopropyl group, characterized by its highly strained three-membered ring structure, contributes to conformational rigidity and may influence the compound's binding affinity to biological targets.

The structural geometry of the molecule is further characterized by specific bond angles and lengths that conform to expected ranges for similar heterocyclic compounds. The pyrimidine ring maintains planarity, which is typical for aromatic heterocycles, while the bromophenyl group may exhibit slight deviation from coplanarity due to steric interactions between the bromine substituent and the pyrimidine nitrogen atoms.

Table 1: Predicted Collision Cross Section Data for this compound

| Adduct | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 290.02873 | 159.1 |

| [M+Na]⁺ | 312.01067 | 172.6 |

| [M-H]⁻ | 288.01417 | 169.0 |

| [M+NH₄]⁺ | 307.05527 | 171.3 |

| [M+K]⁺ | 327.98461 | 159.1 |

| [M+H-H₂O]⁺ | 272.01871 | 156.6 |

| [M+HCOO]⁻ | 334.01965 | 180.1 |

| [M+CH₃COO]⁻ | 348.03530 | 172.6 |

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound relies on multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed insights into the compound's atomic connectivity and molecular dynamics.

Proton nuclear magnetic resonance analysis reveals characteristic signal patterns that correspond to the distinct structural components of the molecule. The cyclopropyl group typically exhibits signals in the range of 1.0 to 2.0 parts per million, displaying multiplet splitting patterns characteristic of the strained three-membered ring system. The aromatic protons of both the pyrimidine and bromophenyl rings appear in the downfield region between 7.0 and 8.5 parts per million, with specific chemical shifts influenced by the electronic environment created by the nitrogen atoms and bromine substituent.

The amino group protons at position 4 of the pyrimidine ring typically appear as a broad singlet in the range of 5.0 to 6.0 parts per million, with the exact chemical shift dependent on hydrogen bonding interactions and exchange phenomena. The presence of the bromine atom creates characteristic coupling patterns and chemical shift perturbations in adjacent aromatic protons, providing valuable diagnostic information for structural confirmation.

Carbon-13 nuclear magnetic resonance spectroscopy complements the proton analysis by providing information about the carbon framework of the molecule. The pyrimidine carbon atoms exhibit chemical shifts consistent with aromatic heterocyclic systems, while the brominated aromatic carbon displays the characteristic downfield shift associated with halogen substitution. The cyclopropyl carbons appear in the aliphatic region with distinctive chemical shifts reflecting the ring strain and sp³ hybridization.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 290 for the protonated species, with characteristic isotope patterns reflecting the presence of bromine. Fragmentation typically involves loss of the cyclopropyl group or cleavage of the carbon-bromine bond, generating diagnostic fragment ions that aid in structural confirmation.

Infrared spectroscopy reveals characteristic absorption bands corresponding to functional groups present in the molecule. The amino group exhibits stretching vibrations in the region of 3300 to 3500 wavenumbers, while the aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear between 1400 and 1600 wavenumbers. The presence of the cyclopropyl group contributes additional aliphatic carbon-hydrogen stretching vibrations in the 2800 to 3000 wavenumber range.

Comparative Analysis with Isomeric Pyrimidine Derivatives

The structural characteristics of this compound can be better understood through comparative analysis with related pyrimidine derivatives that share similar structural motifs. This analysis reveals how positional isomerism and substituent variations influence molecular properties and chemical behavior.

A direct structural comparison can be made with 6-(2-bromophenyl)-2-cyclopropylpyrimidin-4-ol, which differs primarily in the substitution pattern of the pyrimidine ring and the presence of a hydroxyl group instead of an amino group at position 4. The positional isomerism between the 5-substituted and 6-substituted pyrimidines results in different spatial arrangements of the bromophenyl group relative to the pyrimidine nitrogen atoms, affecting both electronic properties and potential hydrogen bonding interactions.

The hydroxyl-containing analog exhibits different hydrogen bonding capabilities compared to the amino derivative, with the hydroxyl group capable of both donor and acceptor interactions. This structural difference influences solubility characteristics, crystal packing arrangements, and potential biological activity profiles. The molecular formula of the hydroxyl analog is C₁₃H₁₁BrN₂O, reflecting the substitution of oxygen for nitrogen while maintaining the overall carbon and bromine content.

Table 2: Comparative Molecular Properties of Related Pyrimidine Derivatives

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Positional Variation |

|---|---|---|---|---|

| This compound | C₁₃H₁₂BrN₃ | 290.16 | Amino, Bromophenyl, Cyclopropyl | 5-Position bromophenyl |

| 6-(2-Bromophenyl)-2-cyclopropylpyrimidin-4-ol | C₁₃H₁₁BrN₂O | 291.14 | Hydroxyl, Bromophenyl, Cyclopropyl | 6-Position bromophenyl |

| 5-Bromo-2-cyclopropylpyridin-4-amine | C₈H₉BrN₂ | 213.07 | Amino, Bromo, Cyclopropyl | Pyridine core |

| 5-Bromo-2-chloropyrimidin-4-amine | C₄H₃BrClN₃ | 208.44 | Amino, Bromo, Chloro | No cyclopropyl |

Another significant comparison involves 5-bromo-2-cyclopropylpyridin-4-amine, which represents a pyridine analog of the target compound. This structural variant contains only one nitrogen atom in the six-membered ring instead of two, fundamentally altering the electronic properties and hydrogen bonding potential of the heterocyclic core. The pyridine derivative exhibits a molecular formula of C₈H₉BrN₂ with a molecular weight of 213.07 grams per mole, significantly lower than the pyrimidine analog due to the absence of the bromophenyl substituent.

The electronic environment in the pyridine derivative differs substantially from the pyrimidine compound due to the reduced number of nitrogen atoms in the ring system. This difference affects the electron density distribution throughout the molecule and influences the chemical reactivity of adjacent substituents. The cyclopropyl group in both compounds occupies similar spatial positions relative to the heterocyclic ring, but its electronic environment is modified by the different nitrogen content of the core structures.

Further structural comparison with 5-bromo-2-chloropyrimidin-4-amine reveals the impact of substituent complexity on molecular properties. This simpler analog lacks both the cyclopropyl group and the extended bromophenyl substituent, containing only halogen atoms as substituents on the pyrimidine core. The molecular formula C₄H₃BrClN₃ with a molecular weight of 208.44 grams per mole demonstrates the contribution of the larger substituents to the overall molecular mass of the target compound.

The crystallographic analysis of 5-bromo-2-chloropyrimidin-4-amine reveals a planar pyrimidine ring with minimal deviation from planarity, contrasting with the more complex three-dimensional structure of this compound. The simpler compound forms different intermolecular hydrogen bonding patterns in the solid state, with nitrogen-hydrogen to nitrogen interactions creating inversion dimers and two-dimensional framework structures. These packing arrangements differ significantly from those expected for the more sterically demanding target compound, which must accommodate the bulky bromophenyl and cyclopropyl substituents in its crystal lattice.

The comparative analysis also extends to synthetic accessibility and chemical reactivity patterns. The presence of the bromophenyl group in the target compound provides additional sites for chemical modification through cross-coupling reactions, particularly at the aromatic bromine position. This synthetic versatility contrasts with simpler analogs that offer fewer opportunities for structural diversification. The cyclopropyl group contributes conformational rigidity and unique steric effects that are absent in compounds lacking this substituent.

Eigenschaften

IUPAC Name |

5-(2-bromophenyl)-2-cyclopropylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3/c14-11-4-2-1-3-9(11)10-7-16-13(8-5-6-8)17-12(10)15/h1-4,7-8H,5-6H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMANOSWIFBSNJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C(=N2)N)C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-(2-Bromophenyl)-2-cyclopropylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a pyrimidine derivative that has been investigated for various pharmacological effects. Its structure features a bromophenyl group, which can enhance biological activity through various interactions within biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit noteworthy antimicrobial properties. For instance, studies have shown that certain pyrimidine derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Compounds in this class have demonstrated MIC values ranging from 4 to 32 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Similar derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : A study involving structurally related compounds indicated that they could effectively induce apoptosis in cancer cell lines, suggesting that this compound may share these properties .

The biological activity of this compound is believed to involve several mechanisms:

- Interaction with Enzymes : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.

- Membrane Disruption : Similar compounds have been shown to compromise bacterial cell membrane integrity, leading to cell death through leakage of intracellular components .

- Apoptosis Induction : In cancer cells, the compound might trigger apoptotic pathways, leading to programmed cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of the bromophenyl substituent is thought to enhance lipophilicity and facilitate better interaction with biological targets.

| Structural Feature | Impact on Activity |

|---|---|

| Bromophenyl Group | Enhances binding affinity |

| Cyclopropyl Ring | May influence metabolic stability |

| Amino Group | Increases solubility and bioavailability |

Research Findings

Recent studies have focused on synthesizing and testing various derivatives based on the parent structure of this compound. These investigations often include:

- In vitro Testing : Assessment of antibacterial and anticancer activities using standard protocols.

- In vivo Studies : Evaluation of efficacy in animal models to understand therapeutic potential and toxicity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Substituent Effects on Reactivity and Bioactivity

- Halogen Variations: The 2-bromophenyl group in the target compound may enhance lipophilicity and halogen bonding compared to 5-bromo-2-chloro analogs (e.g., CAS 733039-20-8). Chlorine substituents (e.g., 4-Amino-5-bromo-2-chloropyrimidine) reduce steric bulk but may decrease metabolic stability .

- Amino Group Modifications: Cyclopropyl and cyclopentyl groups (CAS 733039-20-8) introduce rigidity, which may restrict rotational freedom and enhance selectivity for biological targets. Isopropylamine (CAS 77476-95-0) offers less steric hindrance, possibly improving solubility but reducing target specificity .

Conformational Stability :

- Dihedral angles between the pyrimidine core and substituents (e.g., 12.8° for fluorophenyl in ) influence molecular conformation. The cyclopropyl group in the target compound may enforce a planar configuration, optimizing π-π stacking interactions.

Vorbereitungsmethoden

Pyrimidine Ring Construction and Amination

According to patent WO2011075560A1, which covers aminopyrimidines including compounds structurally related to this compound, the pyrimidine ring can be synthesized by condensation reactions involving β-dicarbonyl compounds or amidines with appropriate nitrile or amide precursors. The amino group at the 4-position is often introduced by using aminopyrimidine intermediates or by nucleophilic substitution of halogenated pyrimidines with ammonia or amines under controlled conditions.

Introduction of the 2-Cyclopropyl Group

The cyclopropyl group at the 2-position is typically introduced via nucleophilic substitution or metal-catalyzed cross-coupling reactions. For example, starting with a 2-halopyrimidine intermediate, a cyclopropyl organometallic reagent (such as cyclopropylboronic acid or cyclopropylmagnesium halide) can be used in Suzuki or Kumada coupling reactions to install the cyclopropyl substituent.

Installation of the 5-(2-Bromophenyl) Group

The 5-position substitution with a 2-bromophenyl group is commonly achieved via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. This involves reacting a 5-halopyrimidine intermediate with 2-bromophenylboronic acid or its derivatives under catalytic conditions. The reaction typically requires a palladium catalyst, a base (e.g., potassium carbonate), and a suitable solvent (e.g., dioxane or DMF) under inert atmosphere and elevated temperature.

Purification and Characterization

After synthesis, the compound is purified by standard organic chemistry techniques such as recrystallization, column chromatography, or preparative HPLC. Characterization is performed by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Research Findings on Synthesis Optimization

- Catalyst choice: Pd(PPh3)4 or Pd(dppf)Cl2 are effective catalysts for Suzuki coupling steps.

- Base selection: Potassium carbonate or cesium carbonate are commonly used bases to promote coupling.

- Solvent effects: Polar aprotic solvents like DMF or dioxane improve reaction rates and yields.

- Temperature: Elevated temperatures (80-110°C) are required for efficient coupling.

- Order of substitution: Installing the cyclopropyl group before the bulky 2-bromophenyl group can improve yields due to steric considerations.

Q & A

Basic Research Questions

Q. How can synthetic routes for 5-(2-Bromophenyl)-2-cyclopropylpyrimidin-4-amine be optimized to improve yield and purity?

- Methodological Answer : Synthesis optimization often involves adjusting reaction parameters such as temperature, solvent choice, and catalyst loading. For pyrimidine derivatives, multi-step procedures (e.g., three-component coupling reactions with substituted enamines and ammonium acetate under ZnCl₂ catalysis) are common . Continuous flow reactors and automated systems can enhance reproducibility and scalability. Monitoring intermediates via HPLC or LC-MS ensures reaction progression and minimizes side products.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions on the pyrimidine ring. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups like amines and aryl halides. X-ray crystallography, if applicable, resolves absolute stereochemistry and intermolecular interactions .

Q. What preliminary biological screening strategies are recommended for this compound?

- Methodological Answer : Initial screening should include enzyme inhibition assays (e.g., kinase or protease panels) and cytotoxicity profiling using cell lines relevant to therapeutic hypotheses (e.g., cancer or neurological models). Dose-response curves (IC₅₀ determination) and selectivity indices against off-target proteins are critical. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and torsion angles, which are vital for understanding electronic effects of substituents (e.g., bromophenyl and cyclopropyl groups). Hydrogen-bonding networks and π-π stacking interactions revealed by SCXRD inform stability and solubility. Software like SHELXL or Olex2 is used for refinement .

Q. What strategies address contradictory bioactivity data across studies involving this compound?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., buffer pH, ATP concentration in kinase assays) or cell-line genetic backgrounds. Validate findings using orthogonal assays (e.g., biochemical vs. cellular assays). Control experiments with structurally analogous compounds (e.g., 5-(2-chlorophenyl)pyrimidin-4-amine) can isolate substituent-specific effects .

Q. How do structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Methodological Answer : Systematic substitution of the bromophenyl (e.g., replacing Br with CF₃ or Cl) and cyclopropyl groups (e.g., larger cycloalkyls) can modulate steric and electronic properties. Computational docking (e.g., AutoDock Vina) predicts binding modes to target proteins like kinases. Correlate logP values (via HPLC) with membrane permeability to optimize pharmacokinetics .

Q. What computational methods predict metabolic stability and toxicity of this compound?

- Methodological Answer : Density functional theory (DFT) calculates electron distribution to identify metabolically labile sites (e.g., bromine substitution prone to oxidative debromination). Machine learning tools (e.g., ADMET Predictor™) estimate hepatic clearance and cytochrome P450 inhibition. Molecular dynamics simulations assess interactions with hERG channels to flag cardiotoxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.